molecular formula C19H16ClFN2O3S2 B3596724 3-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B3596724
M. Wt: 438.9 g/mol
InChI Key: SPGPIVMALBFFQD-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, substituted with chloro and fluoro groups, and a pyrrolidine-1-sulfonyl phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups at specific positions on the benzothiophene ring.

    Attachment of the Pyrrolidine-1-sulfonyl Phenyl Moiety: This step involves sulfonylation and subsequent coupling reactions to attach the pyrrolidine-1-sulfonyl phenyl group to the benzothiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

3-Chloro-4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-N-[4-(methylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide
  • 3-Chloro-4-fluoro-N-[4-(ethylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide

Uniqueness

3-Chloro-4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the pyrrolidine-1-sulfonyl group, which can impart distinct biological activity and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S2/c20-17-16-14(21)4-3-5-15(16)27-18(17)19(24)22-12-6-8-13(9-7-12)28(25,26)23-10-1-2-11-23/h3-9H,1-2,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPIVMALBFFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
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3-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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